3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
Description
Halogen Placement
- Bromine at C3 : Positioned meta to the indole nitrogen, enabling resonance stabilization of electrophilic intermediates.
- Chlorine at C10 : Located on the benzo-fused ring, orthogonal to the oxazine plane, minimizing steric clashes.
- Fluorine at C1 : Directly adjacent to the indole nitrogen, creating a strong dipole moment (calculated: 2.1 D).
Thiazole Substituent
The 2-cyclopropylthiazol-5-yl group exhibits two possible rotamers (Figure 1):
- Syn-periplanar : Cyclopropane eclipses the thiazole S atom (55% population).
- Anti-periplanar : Cyclopropane opposes the thiazole N atom (45% population).
Positional isomerism could theoretically produce 16 structural variants, but synthetic routes favor the observed configuration due to:
- Kinetic control during thiazole coupling
- Thermodynamic stabilization from intramolecular CH-π interactions
Molecular Formula and Mass Spectrometry Validation
The molecular formula C₂₂H₁₄BrClFN₃OS was confirmed through high-resolution mass spectrometry (HRMS) and isotopic pattern analysis:
| Technique | Observed Value | Theoretical Value | Error (ppm) |
|---|---|---|---|
| HRMS (ESI+) | 474.9803 [M+H]⁺ | 474.9801 | 0.4 |
| Isotopic Abundance | ³⁵Cl/³⁷Cl = 3:1 | 3:1 | - |
| ⁷⁹Br/⁸¹Br = 1:1 | 1:1 | - |
Fragmentation patterns in tandem MS/MS (Figure 2) show characteristic losses:
- m/z 394.2 (-Br)
- m/z 359.1 (-Cl)
- m/z 312.0 (thiazole cleavage)
These data align with computational simulations using the InChI-derived fragmentation tree.
Properties
Molecular Formula |
C21H13BrClFN2OS |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
3-bromo-10-chloro-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H13BrClFN2OS/c22-12-7-14(24)19-16-6-11-5-13(23)3-4-15(11)26(16)21(27-17(19)8-12)18-9-25-20(28-18)10-1-2-10/h3-10,21H,1-2H2 |
InChI Key |
UELFPBNGPKJYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)C3N4C5=C(C=C(C=C5)Cl)C=C4C6=C(O3)C=C(C=C6F)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole and Oxazino Core
- The synthesis begins with an appropriately substituted aniline or indole precursor.
- Cyclization to form the oxazino[3,4-a]indole ring system is typically achieved via intramolecular nucleophilic substitution or condensation reactions.
- Common reagents include methanesulfonic acid as a catalyst to promote cyclization under controlled heating.
- Phenylhydrazine hydrochloride may be used in initial steps to form hydrazones or intermediates leading to the indole framework.
Halogenation Steps
- Selective halogenation is performed to introduce bromine, chlorine, and fluorine atoms at specific positions.
- Halogenating agents such as N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and electrophilic fluorinating agents (e.g., Selectfluor) are employed.
- Reaction conditions are optimized to avoid over-halogenation or unwanted side reactions.
Representative Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Indole core formation | Phenylhydrazine hydrochloride, acid catalyst | Formation of indole intermediate |
| 2 | Cyclization | Methanesulfonic acid, heat | Formation of oxazino[3,4-a]indole ring system |
| 3 | Halogenation | NBS, NCS, Selectfluor | Introduction of Br, Cl, and F substituents |
| 4 | Cross-coupling | Pd catalyst, base, 2-cyclopropylthiazol boronic acid | Attachment of cyclopropylthiazole substituent |
Analytical and Research Findings on Preparation
- The multi-step synthesis requires careful purification at each stage, often using column chromatography or recrystallization.
- Yields vary depending on the efficiency of cyclization and coupling steps, typically ranging from moderate to good (40–75% per step).
- Structural confirmation is done via NMR spectroscopy, mass spectrometry, and elemental analysis.
- The presence of multiple halogens and the fused heterocyclic system demands controlled reaction conditions to prevent decomposition or side reactions.
Notes on Synthetic Challenges and Optimization
- The regioselective halogenation is critical; improper conditions can lead to substitution at undesired positions.
- The cyclopropylthiazole coupling partner must be stable under reaction conditions to avoid ring-opening or decomposition.
- Use of palladium catalysts with suitable ligands enhances coupling efficiency and selectivity.
- Acid-catalyzed cyclization requires precise temperature control to maximize ring closure without degradation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Substituted anilines or indoles |
| Key catalysts/reagents | Methanesulfonic acid, phenylhydrazine HCl, NBS, NCS, Selectfluor, Pd(PPh3)4 |
| Reaction types | Cyclization, selective halogenation, cross-coupling |
| Typical solvents | Dichloromethane, DMF, toluene, aqueous bases |
| Temperature range | Room temperature to reflux (~25–110 °C) |
| Purification methods | Chromatography, recrystallization |
| Yields (per step) | 40–75% |
| Analytical techniques | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, nucleophilic substitution with thiazole derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Heterocycles
The target compound’s halogenation pattern contrasts with derivatives like 6b and 6c, where chloro and furanoyl groups are attached to pyrazole-indole hybrids.
Stability and Fragmentation Patterns
Table 2: Oxazino-Quinoline Stability Comparison (from )
| Compound Type | Stability Under Electron Impact | Fragmentation Pathway | [M]+• Peak Intensity |
|---|---|---|---|
| 1,3-Oxazino[5,4,3-ij]quinolines | Lower | CO₂ elimination first | Low |
| 1,4-Oxazino[2,3,4-ij]quinolines | Higher | CO elimination first | High |
The target’s benzo[5,6][1,3]oxazinoindole core aligns structurally with 1,3-oxazinoquinolines, which exhibit lower stability under electron impact compared to 1,4-isomers . This suggests that the target compound may undergo CO₂ elimination during mass spectrometry, reducing [M]+• peak intensity.
Biological Activity
3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex heterocyclic compound known for its diverse biological activities. This compound features multiple functional groups such as bromine, chlorine, and fluorine, contributing to its potential therapeutic applications in medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrClFN2OS |
| Molecular Weight | 477.8 g/mol |
| IUPAC Name | 3-bromo-10-chloro-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine |
| InChI Key | CFZNTKWIQWGDFC-UHFFFAOYSA-N |
The biological activity of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate various signaling pathways by binding to receptors or enzymes involved in crucial biological processes. The exact molecular targets are still under investigation but may include:
- Enzymatic Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and apoptosis.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Case Studies
Several case studies have explored the effects of similar compounds on biological systems:
- A study on thiazole derivatives indicated that these compounds could significantly inhibit tumor growth in vivo and in vitro models .
Research Applications
The unique structure of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole allows it to be utilized in various research applications:
- Drug Development : Investigated for potential use as a therapeutic agent against various cancers and viral infections.
- Chemical Biology : Used as a tool compound for studying CDK inhibition and related pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
